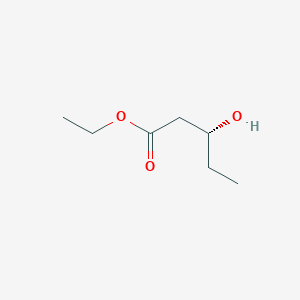

(R)-Ethyl 3-hydroxypentanoate

Vue d'ensemble

Description

®-Ethyl 3-hydroxypentanoate is an organic compound that belongs to the class of hydroxy esters. It is characterized by the presence of a hydroxyl group (-OH) and an ester functional group (-COOEt) attached to a pentanoic acid backbone. This compound is optically active and exists in the R-configuration, making it a chiral molecule. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

®-Ethyl 3-hydroxypentanoate can be synthesized through several methods. One common approach involves the esterification of ®-3-hydroxypentanoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .

Another method involves the reduction of ethyl 3-oxopentanoate using a chiral reducing agent to obtain the desired ®-enantiomer. This method requires careful control of reaction conditions to ensure high enantioselectivity .

Industrial Production Methods

In industrial settings, ®-Ethyl 3-hydroxypentanoate can be produced through biocatalytic processes using genetically engineered microorganisms. These microorganisms are capable of converting renewable feedstocks, such as glucose or ethanol, into the desired product through fermentation. This method is environmentally friendly and offers a sustainable alternative to traditional chemical synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

®-Ethyl 3-hydroxypentanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

Oxidation: Ethyl 3-oxopentanoate or ethyl 3-carboxypentanoate.

Reduction: Ethyl 3-hydroxypentanol.

Substitution: Ethyl 3-chloropentanoate or ethyl 3-aminopentanoate.

Applications De Recherche Scientifique

Organic Synthesis

(R)-Ethyl 3-hydroxypentanoate serves as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity is crucial for the development of pharmaceuticals, where chirality can influence biological activity. For instance, it has been used in the synthesis of various biologically active compounds, including pheromones and inhibitors of cholesterol biosynthesis .

Biocatalysis

The compound is utilized in asymmetric bioreduction processes, where it acts as a substrate for enzymes from microorganisms. Studies have shown that whole cells of organisms like Kluyveromyces marxianus and Raphanus sativus can effectively reduce β-ketoesters to their corresponding alcohols with high enantioselectivity and conversion rates .

Table 1: Enzymatic Reduction Performance

| Microorganism | Substrate | Conversion Rate (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| K. marxianus | Ethyl 3-oxopentanoate | 85 | 99 |

| R. sativus | Ethyl 3-oxopentanoate | 90 | >76 |

Pharmaceutical Development

In medicinal chemistry, this compound is investigated for its potential in drug synthesis, particularly for developing chiral pharmaceuticals. Its role as an intermediate allows for the creation of compounds with specific therapeutic effects, such as those targeting metabolic pathways .

Material Science

The compound is also significant in the production of biodegradable polymers and as a plasticizer in flexible materials manufacturing. Its properties contribute to the enhancement of material characteristics, making them more sustainable and environmentally friendly.

Case Study 1: Synthesis of Pheromones

Research has demonstrated the use of this compound in synthesizing sex pheromones for insects. The compound's stereochemistry is crucial for mimicking natural pheromones, thereby enhancing its effectiveness in pest control strategies .

Case Study 2: Cholesterol Biosynthesis Inhibition

A notable application involves the synthesis of (+)-decarestrictine L, an inhibitor of cholesterol biosynthesis derived from this compound. This research highlights the compound’s potential in developing therapeutic agents against hypercholesterolemia .

Case Study 3: Biocatalytic Processes

In a study involving various microorganisms, this compound was successfully reduced to its corresponding alcohol using B. oleracea and P. sativa. The results indicated high yields and enantioselectivity, showcasing its utility in green chemistry applications .

Mécanisme D'action

The mechanism of action of ®-Ethyl 3-hydroxypentanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as esterases and dehydrogenases, leading to the formation of various metabolites. These metabolites can participate in further biochemical reactions, influencing cellular processes and metabolic pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-Ethyl 3-hydroxypentanoate: The enantiomer of ®-Ethyl 3-hydroxypentanoate, differing in its optical configuration.

Ethyl 3-hydroxybutanoate: A similar hydroxy ester with a shorter carbon chain.

Ethyl 3-hydroxyhexanoate: A similar hydroxy ester with a longer carbon chain.

Uniqueness

®-Ethyl 3-hydroxypentanoate is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its R-configuration makes it particularly valuable in asymmetric synthesis and chiral resolution processes. Additionally, its intermediate chain length provides a balance between hydrophobicity and hydrophilicity, making it versatile for various applications.

Activité Biologique

(R)-Ethyl 3-hydroxypentanoate, a chiral compound, is gaining attention for its potential biological activities and applications in various fields, including pharmaceuticals and biotechnology. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

This compound has the molecular formula and a molecular weight of approximately 130.19 g/mol. It is classified as a beta-hydroxy acid derivative, which is significant for its biological roles and potential therapeutic applications .

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 130.19 g/mol |

| LogP | 0.39 |

| IUPAC Name | Ethyl 3-hydroxypentanoate |

| CAS Number | Not available |

Metabolic Role

This compound is recognized as a secondary metabolite. Secondary metabolites are not essential for basic metabolic processes but play crucial roles in ecological interactions and may serve as signaling molecules or defense compounds .

Enzymatic Activity

Research indicates that this compound can be synthesized through enzymatic pathways involving hydrolases, particularly lipases. These enzymes facilitate the transesterification reactions necessary for producing optically active compounds .

Antimicrobial Properties

Some studies have suggested that compounds similar to this compound exhibit antimicrobial properties. For instance, beta-hydroxy acids have been noted for their ability to inhibit pathogenic bacteria, which could be relevant for developing new antimicrobial agents .

Case Studies

- Antimicrobial Efficacy : A study focused on the antimicrobial effects of beta-hydroxy acids demonstrated that these compounds could inhibit the growth of specific strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that this compound might possess similar properties due to its structural characteristics .

- Biotechnological Applications : Research into the biotechnological conversion of whey into valuable products highlighted the potential use of this compound in fermentation processes. This compound can serve as a substrate for microbial metabolism, leading to the production of high-value bioactive compounds .

Synthesis and Production

The synthesis of this compound can be achieved through various methods, including enzymatic processes that enhance stereoselectivity. Baker's yeast has been shown to improve the d-stereoselectivity in the reduction of related compounds, thus facilitating the production of (R)-enantiomers .

Table 2: Synthesis Methods

| Method | Description |

|---|---|

| Enzymatic Synthesis | Utilizes lipases for transesterification reactions |

| Microbial Fermentation | Employs microbial strains to convert substrates |

| Chemical Synthesis | Conventional organic synthesis techniques |

Propriétés

IUPAC Name |

ethyl (3R)-3-hydroxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-6(8)5-7(9)10-4-2/h6,8H,3-5H2,1-2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESYELHMPYCIAQ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445945 | |

| Record name | (R)-Ethyl 3-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73143-60-9 | |

| Record name | (R)-Ethyl 3-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.